1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride
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Overview
Description
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride, also known as α-PiHP, is a synthetic cathinone with effects similar to other psychostimulants such as methamphetamine . It has a molecular weight of 225.72 . The compound is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Molecular Structure Analysis
The IUPAC name for this compound is 1-phenyl-2-(1-pyrrolidinyl)ethanone hydrochloride . The InChI code is 1S/C12H15NO.ClH/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;1H .Chemical Reactions Analysis
The metabolic pathways of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate (not detected), and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 181-183°C . It is stored at a temperature of 4°C .Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts by inhibiting the uptake of dopamine and norepinephrine . This inhibition is more potent than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine . By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways, which are involved in various physiological functions, including mood regulation, reward, and cognition . The downstream effects of this action can lead to heightened alertness, increased energy, and potential euphoria.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is known to interact with various enzymes and proteins. It has been suggested that this compound can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine . This indicates that this compound may play a significant role in biochemical reactions involving these neurotransmitters.
Cellular Effects
The effects of this compound on cells are diverse. It has been suggested that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it appears to act as a potent blocker at the dopamine and norepinephrine transporter .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to and inhibit the reuptake of dopamine and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that similar compounds can have long-lasting effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic pathways of similar compounds include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form .
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWQJADTDGGFLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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